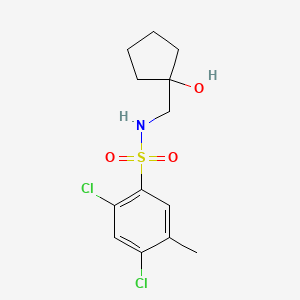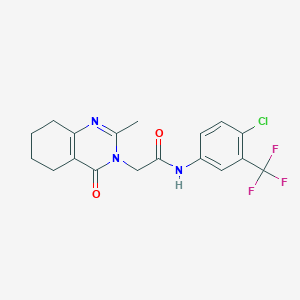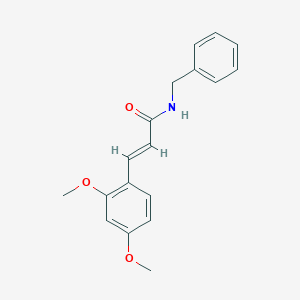
(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” is a chemical compound. It is also known as trans-2,4-Dimethoxycinnamic acid . The compound has a molecular formula of C11H12O4 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives were synthesized based on the dithiolopyrrolone scaffold . Another related compound, methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate, was synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The 3D structure may provide insights into the compound’s properties and potential interactions with other molecules.科学的研究の応用
Polymerization and Polymer Properties
- Controlled Radical Polymerization : Acrylamide derivatives, such as N-acryloyl-l-phenylalanine methyl ester (A-Phe-OMe), have been effectively synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, showcasing controlled molecular weight and low polydispersity. This process is critical for the development of polymers with specific characteristics and applications (Mori, Sutoh, & Endo, 2005).
Molecular Docking and DFT Studies
- Spectral Analysis and Molecular Docking : Studies involving the dimer of (E)-3-(2,6-dichlorophenyl)-acrylamide, a related compound, have utilized molecular docking and density functional theory (DFT) to understand non-covalent interactions and spectroscopic data, providing insights into the molecular structure and potential applications in material science (Shukla, Chaudhary, & Pandey, 2020).
Surface Modification
- Grafting onto Polymers : Acrylamide has been used in grafting onto various polymers, such as styrene-(ethylene-co-butene)-styrene (SEBS), for surface modification. This research has implications for enhancing material properties like hydrophilicity or hydrophobicity, which can be essential in biomedical and industrial applications (Ruckert & Geuskens, 1996).
Solid State Synthesis and Crystal Growth
- Crystal Growth and Analysis : Solid-state synthesis of organic crystalline species, including those containing acrylamide moieties, has been explored. Studies have focused on crystal growth, thermal properties, and the atomic packing of these compounds, which are relevant to material science and pharmaceuticals (Gupta, Rai, Inbanathan, & Fleck, 2013).
Acrylamide Elimination and Reactivity
- Acrylamide Interaction with Mercaptans : The reactivity of acrylamide with mercaptans has been examined, leading to insights into the mechanisms that influence acrylamide content in foods. This research is crucial for understanding acrylamide's behavior in various environments and its potential mitigation (Hidalgo, Delgado, & Zamora, 2010).
作用機序
While the specific mechanism of action for “(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” is not available, similar compounds have shown biological activity. For example, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been found to inhibit bacterial RNA polymerase (RNAP), displaying potent antimicrobial activity against certain bacteria .
Safety and Hazards
将来の方向性
The future directions for research on “(E)-N-benzyl-3-(2,4-dimethoxyphenyl)acrylamide” and similar compounds could involve further exploration of their biological activity and potential applications in medicine or other fields. For instance, N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have shown promise as bacterial RNA polymerase inhibitors , suggesting potential use in antimicrobial therapies.
特性
IUPAC Name |
(E)-N-benzyl-3-(2,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-10-8-15(17(12-16)22-2)9-11-18(20)19-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHYUVNXKCFHCH-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Anilino-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3012152.png)


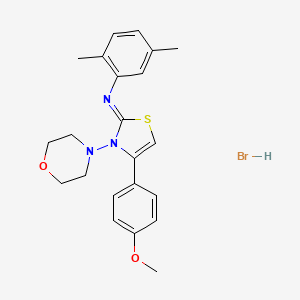
![1-[(2S)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B3012157.png)
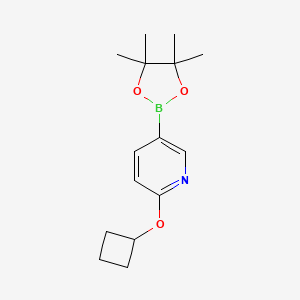
![3-[[2-(Dimethylamino)acetyl]-methylamino]propanamide;hydrochloride](/img/structure/B3012160.png)

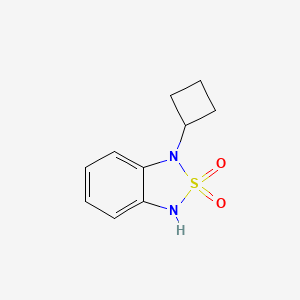

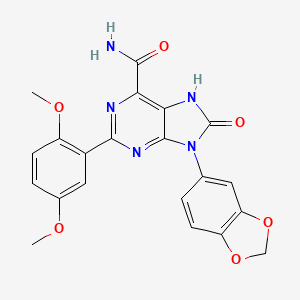
![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3012170.png)
